Stereochemical Identity: Defined (S)-Enantiomer Versus Racemic Mixture
The (S)-enantiomer (CAS 67920-82-5) possesses a defined S-configuration at the cyclopentene ring carbon bearing the acetate side chain, confirmed by the InChI stereochemical layer /t7-/m0/s1 . In contrast, the racemic methyl 2-(cyclopent-2-en-1-yl)acetate (CAS 20006-85-3) contains a 1:1 mixture of (S)- and (R)-enantiomers with no stereochemical definition, and is supplied with standard purity specifications (typically 95–98%) that do not report enantiomeric excess . When the racemic acid was employed as a precursor via chiral auxiliary-mediated radical cyclization, only 53% ee was achieved after auxiliary removal, demonstrating that racemic starting material necessitates additional resolution steps to reach usable enantiopurity [1].
| Evidence Dimension | Stereochemical identity and enantiomeric composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer; InChI stereochemical descriptor /t7-/m0/s1; SMILES: O(C)C(C[C@H]1C=CCC1)=O |
| Comparator Or Baseline | Racemic methyl 2-(cyclopent-2-en-1-yl)acetate (CAS 20006-85-3): 1:1 mixture of (S)- and (R)-enantiomers; no stereochemical SMILES specification |
| Quantified Difference | 100% enantiomeric excess (target) vs. 0% ee (racemate); chiral auxiliary approach yields only 53% ee when starting from racemic precursor |
| Conditions | Stereochemical assignment by InChI specification; racemate characterization by standard QC methods (NMR, HPLC, GC) |
Why This Matters
For procuring a chiral building block destined for enantioselective synthesis, a defined single enantiomer eliminates the need for in-house resolution and ensures that downstream stereochemical outcomes are not compromised by the presence of the opposite enantiomer.
- [1] KAKEN (1999). Development of Asymmetric Radical Reactions. (2-Cyclopentenyl)acetic acid obtained at 53% ee after chiral auxiliary hydrolysis. View Source
